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Compound of Interest

Compound Name: N-(2-aminophenyl)formamide

Cat. No.: B15137973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a small organic molecule

belonging to the o-aminoanilide class of compounds. This structural motif is of significant

interest in medicinal chemistry and drug development, particularly in the field of epigenetics.

The o-aminoanilide core is a key pharmacophore in a variety of selective inhibitors of Class I

histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the

regulation of gene expression through the deacetylation of lysine residues on histones and

other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous

diseases, most notably cancer, making them a prime target for therapeutic intervention.

These application notes provide a comprehensive overview of the experimental use of N-(2-
aminophenyl)formamide, with a focus on its potential application as a histone deacetylase

(HDAC) inhibitor. Detailed protocols for its synthesis and for in vitro and cell-based assays to

evaluate its biological activity are provided.
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Property Value Reference

Molecular Formula C₇H₈N₂O --INVALID-LINK--

Molecular Weight 136.15 g/mol --INVALID-LINK--

IUPAC Name N-(2-aminophenyl)formamide --INVALID-LINK--

Synonyms
2-Aminoformanilide, HDAC

ligand-1
--INVALID-LINK--

CAS Number 34840-28-3 --INVALID-LINK--

Biological Context and Potential Applications
The primary biological rationale for investigating N-(2-aminophenyl)formamide stems from its

core structure, which is shared with known Class I HDAC inhibitors. These enzymes (HDAC1,

HDAC2, HDAC3, and HDAC8) are critical regulators of chromatin structure and gene

transcription. Their inhibition can lead to the hyperacetylation of histones, resulting in a more

open chromatin structure and the activation of tumor suppressor genes. Consequently,

inhibitors of Class I HDACs are actively being explored as anti-cancer agents.

While specific inhibitory data for N-(2-aminophenyl)formamide is not extensively documented

in publicly available literature, its derivatives have shown potent HDAC inhibitory activity. This

suggests that N-(2-aminophenyl)formamide serves as a valuable scaffold and a potential

HDAC inhibitor in its own right. The following protocols are designed to enable researchers to

synthesize and evaluate its activity.

Experimental Protocols
Protocol 1: Synthesis of N-(2-aminophenyl)formamide
This protocol describes a straightforward and efficient method for the N-formylation of o-

phenylenediamine using formic acid.

Materials:

o-Phenylenediamine
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Formic acid (88-95%)

Toluene

Sodium bicarbonate (NaHCO₃), saturated solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (e.g., 10.8

g, 0.1 mol).

Addition of Reagents: Add toluene (100 mL) to the flask, followed by the slow addition of

formic acid (e.g., 4.6 mL, 0.12 mol).

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the

reaction will be collected in the Dean-Stark trap.

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material (o-phenylenediamine) is consumed.

Work-up:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium

bicarbonate (2 x 50 mL) to neutralize any excess formic acid.

Wash the organic layer with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude N-(2-aminophenyl)formamide can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure

solid. A yield of up to 95% has been reported for similar N-formylation reactions.

Protocol 2: In Vitro Histone Deacetylase (HDAC)
Inhibition Assay (Fluorometric)
This protocol provides a general method to assess the inhibitory activity of N-(2-
aminophenyl)formamide against purified HDAC enzymes.

Materials:

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

N-(2-aminophenyl)formamide (dissolved in DMSO)

Positive control inhibitor (e.g., Trichostatin A or SAHA)

96-well black microplates
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Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

Preparation of Reagents: Prepare serial dilutions of N-(2-aminophenyl)formamide and the

positive control in assay buffer. The final DMSO concentration in the assay should be kept

low (e.g., <1%).

Enzyme Reaction:

To each well of a 96-well plate, add the assay buffer.

Add the test compound (N-(2-aminophenyl)formamide) or control inhibitor at various

concentrations.

Add the purified HDAC enzyme to each well (except for the no-enzyme control).

Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with

the enzyme.

Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic

reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Stopping the Reaction and Development: Add the developer solution to each well. This will

stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent

aminomethylcoumarin (AMC).

Fluorescence Measurement: Incubate at 37°C for a further 15-30 minutes to allow for the

development of the fluorescent signal. Measure the fluorescence intensity using a microplate

reader.

Data Analysis:

Subtract the background fluorescence (no-enzyme control) from all readings.
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Calculate the percentage of inhibition for each concentration of N-(2-
aminophenyl)formamide relative to the vehicle control (DMSO).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based HDAC Activity Assay
This protocol describes a method to evaluate the effect of N-(2-aminophenyl)formamide on

HDAC activity within a cellular context.

Materials:

Human cancer cell line (e.g., HeLa, HCT116)

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

N-(2-aminophenyl)formamide (dissolved in DMSO)

Positive control inhibitor (e.g., Trichostatin A)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-total histone H3, anti-

GAPDH)

SDS-PAGE gels and Western blotting apparatus

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Plate the cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of N-(2-aminophenyl)formamide or the

positive control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells directly in the wells with lysis buffer.

Collect the cell lysates and determine the protein concentration using a standard protein

assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibody against acetylated histone H3 overnight

at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities for acetylated histone H3.

Normalize the acetylated histone H3 signal to a loading control (e.g., total histone H3 or

GAPDH).

Compare the levels of histone acetylation in treated cells to the vehicle control to

determine the effect of N-(2-aminophenyl)formamide on cellular HDAC activity.

Data Presentation
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While specific quantitative data for N-(2-aminophenyl)formamide is not widely published, the

following table presents representative IC₅₀ values for related o-aminoanilide-based HDAC

inhibitors to provide a contextual baseline for expected activity.

Compound
HDAC1 IC₅₀
(nM)

HDAC2 IC₅₀
(nM)

HDAC3 IC₅₀
(nM)

Cell Line
Antiprolifer
ative IC₅₀
(µM)

Derivative A 50 120 >10,000 HCT116 5.2

Derivative B 85 250 >10,000 HeLa 8.9

MS-275

(Entinostat)
200 400 1,700 Various 0.5 - 5

Note: The data in this table is illustrative and based on published values for derivatives of the o-

aminoanilide scaffold. Researchers should generate their own data for N-(2-
aminophenyl)formamide using the protocols provided.

Visualizations
Diagram 1: Synthesis of N-(2-aminophenyl)formamide
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Caption: Synthetic scheme for N-(2-aminophenyl)formamide.

Diagram 2: HDAC Inhibition and its Cellular
Consequences
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Caption: Signaling pathway of HDAC inhibition.

Diagram 3: Experimental Workflow for HDAC Inhibitor
Screening
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Caption: Workflow for evaluating HDAC inhibitors.

To cite this document: BenchChem. [Application Notes and Protocols for N-(2-
aminophenyl)formamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137973#experimental-protocol-for-using-n-2-
aminophenyl-formamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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